molecular formula C21H21NO5 B2825534 7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one CAS No. 920445-66-5

7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one

Cat. No.: B2825534
CAS No.: 920445-66-5
M. Wt: 367.401
InChI Key: PNYBSIJEWRIALJ-UHFFFAOYSA-N
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Description

7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one may exhibit various bioactivities, such as antioxidant and anti-inflammatory effects. These properties make it a candidate for studying cellular processes and developing therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Its ability to modulate specific biological pathways can be harnessed for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the chromenone core: This can be achieved through the condensation of a phenolic compound with a suitable diketone under acidic or basic conditions.

    Introduction of the methoxy and hydroxy groups: These functional groups can be introduced via selective methylation and hydroxylation reactions.

    Attachment of the morpholin-4-ylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to a more saturated structure.

    Substitution: The phenyl and morpholin-4-ylmethyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions can introduce various functional groups onto the phenyl or morpholin-4-ylmethyl moieties.

Mechanism of Action

The mechanism of action of 7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It could also inhibit inflammatory pathways by modulating the activity of enzymes and signaling molecules involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methoxyflavone: A simpler flavonoid with similar antioxidant properties.

    8-Morpholin-4-ylmethyl-2-phenylchromen-4-one: A structurally related compound with potential bioactivities.

    5-Methoxy-2-phenylchromen-4-one: Another flavonoid derivative with unique chemical properties.

Uniqueness

7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one stands out due to the presence of the morpholin-4-ylmethyl group, which can enhance its solubility and bioavailability. This structural feature may also confer unique biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

7-hydroxy-5-methoxy-8-(morpholin-4-ylmethyl)-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-19-11-16(23)15(13-22-7-9-26-10-8-22)21-20(19)17(24)12-18(27-21)14-5-3-2-4-6-14/h2-6,11-12,23H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYBSIJEWRIALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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